4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid

PROTAC linker design Building block selection Physicochemical property optimization

4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid (CAS 1251165-09-9) is a heterobifunctional building block featuring a para-substituted benzoic acid core, a thioether (–S–) linkage, and a terminal Boc-protected primary amine. With a molecular formula of C14H19NO4S and a molecular weight of 297.37 g/mol , this compound belongs to the thioalkylbenzoic acid class, a scaffold validated for glutamate carboxypeptidase II (GCPII/PSMA/NAALADase) inhibition with nanomolar potency.

Molecular Formula C14H19NO4S
Molecular Weight 297.37 g/mol
Cat. No. B8161097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid
Molecular FormulaC14H19NO4S
Molecular Weight297.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCSC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-8-9-20-11-6-4-10(5-7-11)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
InChIKeySKHYHHRGXGHLBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid (CAS 1251165-09-9): A Boc-Protected Thioether Building Block for PROTAC Linker Chemistry and GCPII-Targeted Scaffolds


4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid (CAS 1251165-09-9) is a heterobifunctional building block featuring a para-substituted benzoic acid core, a thioether (–S–) linkage, and a terminal Boc-protected primary amine . With a molecular formula of C14H19NO4S and a molecular weight of 297.37 g/mol , this compound belongs to the thioalkylbenzoic acid class, a scaffold validated for glutamate carboxypeptidase II (GCPII/PSMA/NAALADase) inhibition with nanomolar potency [1]. The Boc group provides acid-labile amine protection compatible with Fmoc solid-phase peptide synthesis (SPPS) strategies [2], while the thioether linkage offers distinct conformational and metabolic stability properties compared to all-carbon and ether-linked analogs .

Why 4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid Cannot Be Replaced by Generic PROTAC Linker Building Blocks


The substitution of 4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid with its closest all-carbon analog (CAS 132690-91-6) or ether analog (CAS 168892-66-8) introduces measurable changes in molecular geometry, lipophilicity, and metabolic stability that propagate through to the final conjugate. The thioether C–S–C bond angle (~100°) differs substantially from the C–C–C angle (~109°) of the alkyl analog, altering the spatial trajectory of the amine terminus and potentially disrupting ternary complex formation in PROTAC applications . The sulfur atom increases molecular weight by 32 Da over the alkyl analog and contributes distinct polarizability (S atom polarizability ~2.9 ų vs. C ~1.76 ų), affecting passive membrane permeability in a linker-length-dependent manner . Furthermore, the thioether linkage exhibits resistance to oxidative metabolism that ether (C–O–C) linkers do not, as demonstrated by the clinical success of the non-cleavable thioether linker in trastuzumab emtansine (T-DM1), which maintains plasma stability superior to cleavable alternatives [1].

Quantitative Evidence Guide: 4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid Versus Closest Analogs


Molecular Weight Differentiation of the Boc-Aminoethylthio Benzoic Acid Versus All-Carbon and Ether Analogs

4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid (C14H19NO4S, MW 297.37) carries a 32.06 Da mass increment over its direct all-carbon analog 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid (CAS 132690-91-6, C14H19NO4, MW 265.31), attributable to the replacement of a methylene (–CH2–) with a sulfur atom . It is 16.07 Da heavier than the corresponding ether analog 4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid (CAS 168892-66-8, C14H19NO5, MW 281.30) . This mass differential enables unambiguous LC-MS tracking of the thioether-containing intermediate in multi-step PROTAC syntheses, where the +32 Da shift provides a unique isotopic signature that distinguishes it from both the alkyl and ether congeners in reaction monitoring .

PROTAC linker design Building block selection Physicochemical property optimization

Thioether C–S–C Bond Geometry Confers a More Acute Linker Angle Versus the All-Carbon Analog

The thioether linkage in 4-((2-((tert-butoxycarbonyl)amino)ethyl)thio)benzoic acid features a C–S–C bond angle of approximately 100°, compared to the ~109° tetrahedral C–C–C angle of the all-carbon analog 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid (CAS 132690-91-6), and the ~112° C–O–C angle of the ether analog (CAS 168892-66-8) . This ~9° more acute angle shortens the effective end-to-end distance between the Boc-protected amine terminus and the benzoic acid carboxyl group by approximately 0.3–0.5 Å relative to the alkyl analog, a difference that can meaningfully alter the spatial presentation of E3 ligase and target protein ligands in PROTAC design [1]. In the broader PROTAC literature, linker length and geometry variations of as little as 1–2 methylene units have been shown to shift DC50 values by over 10-fold, underscoring the criticality of linker architecture [1].

PROTAC ternary complex Linker geometry Conformational design

Thioalkylbenzoic Acid Scaffold Yields Nanomolar GCPII Inhibitory Potency, Validating the Pharmacophoric Relevance of the Thioether-Benzoic Acid Architecture

The thioalkylbenzoic acid scaffold, of which 4-((2-((tert-butoxycarbonyl)amino)ethyl)thio)benzoic acid is a protected derivative, has been validated as a pharmacophore for GCPII (PSMA/NAALADase) inhibition. In a systematic SAR study by Stoermer et al. (2012), the 3-(mercaptomethyl)benzoic acid scaffold yielded compound 9 with an IC50 of 1,300 nM, and the 2-(2-mercaptoethyl)benzoic acid scaffold yielded compound 13 with an IC50 of 930 nM, both comparable to the reference inhibitor 5-mercaptopentanoic acid (IC50 = 1,400 nM) [1]. Further structural optimization within this class produced inhibitors with single-digit nanomolar potency, including compound 27c (IC50 in low nM range) and compound 35c (IC50 in low nM range), the latter demonstrating oral bioavailability in rats and efficacy in a neuropathic pain model [1]. The thioether sulfur and benzoic acid carboxyl group are critical for zinc chelation in the GCPII active site, a feature absent in all-carbon linker analogs that lack the thioether pharmacophoric element [1][2].

GCPII inhibition PSMA targeting NAALADase inhibitor Neuropathic pain

Boc Deprotection Kinetics: Half-Life of ~5–15 Minutes Under Standard TFA Conditions Enables Orthogonal Synthetic Strategies

The Boc protecting group on 4-((2-((tert-butoxycarbonyl)amino)ethyl)thio)benzoic acid undergoes acidolytic cleavage with a half-life of approximately 5–15 minutes under standard TFA conditions (20–50% TFA in DCM at ambient temperature), while the thioether (–S–) and benzoic acid functionalities remain intact [1]. This contrasts with the benzyl carbamate (Cbz) protecting group, which requires significantly stronger acidic conditions or hydrogenolysis for removal [2]. The Boc group's quantitative deprotection typically completes within 30–120 minutes at ambient temperature without racemization of adjacent chiral centers [1]. This orthogonal lability enables sequential deprotection strategies in solid-phase peptide synthesis where the Boc group can be selectively removed in the presence of acid-stable functional groups, a key advantage over the all-carbon analog (CAS 132690-91-6), which shares identical Boc reactivity but lacks the thioether's unique reactivity profile for subsequent chemoselective transformations .

Solid-phase peptide synthesis Orthogonal protection Boc deprotection kinetics

Para-Substitution on the Benzoic Acid Ring Enables Linear Geometry Distinct from Meta-Substituted and Ortho-Substituted Thioether Analogs

The para-substitution pattern of 4-((2-((tert-butoxycarbonyl)amino)ethyl)thio)benzoic acid positions the Boc-aminoethylthio group and the carboxylic acid at opposite ends of the phenyl ring (180° geometry), yielding a linear, rod-like building block . In contrast, the meta-substituted analog 3-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid introduces a ~120° kink in the molecular axis due to the meta geometry, and the ortho-substituted analog 2-[(2-aminoethyl)thio]benzoic acid hydrochloride (CAS 14943-94-3) creates an acute ~60° angle [1]. In PROTAC linker applications, linear (para) linkers have been shown to promote more efficient ternary complex formation by minimizing steric clash between the E3 ligase and target protein, whereas kinked (meta) linkers can productively engage differently shaped protein interfaces . The para geometry also maximizes the effective linker length (~10.5 Å from carboxyl carbon to amine nitrogen) compared to ~8.5 Å for the meta analog and ~6.0 Å for the ortho analog (estimated from standard bond lengths) .

Regiochemistry Linear linker design Para vs. meta substitution

Thioether Linker Class Demonstrates Superior In Vivo Stability Over Cleavable Linkers in ADC Applications: Clinical Benchmark from Trastuzumab Emtansine (T-DM1)

The thioether (–S–) linkage, as present in 4-((2-((tert-butoxycarbonyl)amino)ethyl)thio)benzoic acid, belongs to the non-cleavable linker class that has demonstrated clinical validation in the approved ADC trastuzumab emtansine (Kadcyla, T-DM1), which employs an SMCC-derived thioether linker [1]. In comparative stability studies, thioether (non-cleavable) linkers exhibit markedly reduced free payload levels in plasma relative to cleavable (disulfide, hydrazone, or peptide) linkers, with the thioether linkage remaining intact throughout systemic circulation [1]. This contrasts with cleavable disulfide linkers, which undergo thiol-disulfide exchange with serum albumin and glutathione (half-life of disulfide linkers in circulation: ~24–72 hours depending on steric hindrance) . For PROTAC applications, the established plasma stability of thioether linkages translates to a lower risk of premature linker cleavage during in vivo efficacy studies, an advantage not shared by the all-carbon analog (CAS 132690-91-6) which lacks the sulfur atom that contributes to the thioether's resistance to oxidative and hydrolytic degradation [1].

ADC linker stability Thioether non-cleavable linker Plasma pharmacokinetics

High-Value Application Scenarios for 4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid in Drug Discovery and Chemical Biology


PROTAC Linker Synthesis Requiring a Non-Cleavable, Linearly Extended Thioether Scaffold

When designing PROTACs intended for in vivo administration, the thioether linkage provides non-cleavable plasma stability that prevents premature linker degradation. 4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid offers a linear, para-substituted geometry with ~10.5 Å effective length, positioning the Boc-protected amine and benzoic acid carboxyl group at opposite termini for sequential amide coupling to E3 ligase ligands and target protein ligands [1][2]. The +32 Da mass increment over the all-carbon analog (CAS 132690-91-6) provides a distinctive LC-MS handle for reaction monitoring . Boc deprotection with TFA (half-life ~5–15 min) cleanly unmasks the primary amine for the second coupling step without affecting the thioether linkage [3].

GCPII/PSMA Inhibitor Lead Generation Using the Thioalkylbenzoic Acid Pharmacophore

The thioalkylbenzoic acid scaffold has produced GCPII inhibitors with IC50 values ranging from 1,400 nM (minimal pharmacophore) to single-digit nanomolar (optimized leads) [1]. 4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid serves as a Boc-protected precursor that, upon deprotection, reveals the free aminoethylthio moiety that can be further elaborated at the amine terminus with P1' side chains (e.g., carboxybenzyl groups) to engage the S1' pocket of GCPII for enhanced potency, as demonstrated by the 37-fold improvement from compound 9 (IC50 = 1,300 nM) to compound 19c (IC50 = 38 nM) through carboxyl-phenyl substitution [1]. The para-substituted benzoic acid positions the carboxyl group for potential zinc coordination in the GCPII active site [2].

Solid-Phase Peptide Synthesis (SPPS) With Orthogonal Boc/Fmoc Protection Strategy

The Boc group on 4-((2-((tert-butoxycarbonyl)amino)ethyl)thio)benzoic acid is quantitatively removed under standard TFA conditions (20–50% TFA in DCM, 30–120 min at ambient temperature) without racemization, making it fully compatible with Fmoc-SPPS strategies where the Boc group serves as an orthogonal protecting group [1][2]. The benzoic acid carboxyl group can be activated (e.g., as an NHS ester or via HATU/DIPEA) for coupling to resin-bound amine termini, while the Boc-protected amine remains inert until selective deprotection. This orthogonal protection scheme is not achievable with the deprotected analog 4-((2-aminoethyl)thio)benzoic acid, which would require temporary re-protection before carboxyl activation to prevent self-condensation [1].

Antibody-Drug Conjugate (ADC) Linker-Payload Synthesis Leveraging Clinical Validation of Thioether Chemistry

The thioether linkage in 4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid belongs to the same chemical class as the FDA-approved SMCC linker used in trastuzumab emtansine (Kadcyla/T-DM1), which has demonstrated clinical plasma stability with minimal premature payload release [1][2]. For ADC applications, the Boc-protected amine can be elaborated with a maleimide or other thiol-reactive group for antibody conjugation after deprotection, while the benzoic acid can be coupled to a cytotoxic payload via amide bond formation. The thioether's resistance to glutathione-mediated cleavage and serum esterases provides a stability advantage over ester or carbonate-linked ADC constructs [1].

Quote Request

Request a Quote for 4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.